molecular formula C37H46N2O12 B12342245 3-Amino-rifamycin S

3-Amino-rifamycin S

Cat. No.: B12342245
M. Wt: 710.8 g/mol
InChI Key: SMPJCQGFZSDIHE-OOGPBZIISA-N
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Description

3-Amino-rifamycin S is a derivative of rifamycin, a well-known antibiotic produced by the bacterium Amycolatopsis mediterranei. This compound is characterized by the presence of an amino group attached to the rifamycin S structure, which enhances its biological activity and broadens its spectrum of applications. Rifamycins are primarily known for their effectiveness against mycobacterial infections, including tuberculosis and leprosy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-rifamycin S typically involves the modification of rifamycin S through various chemical reactions. One common method includes the introduction of an amino group via nucleophilic substitution reactions. This process often requires specific reagents and conditions to ensure the successful attachment of the amino group without compromising the integrity of the rifamycin core structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to facilitate the efficient conversion of rifamycin S to its amino derivative. The process is carefully monitored to maintain the desired reaction parameters and to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-rifamycin S undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the rifamycin core, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, affecting its reactivity and stability.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.

Major Products:

Scientific Research Applications

3-Amino-rifamycin S has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antibiotic and its effectiveness against resistant strains of bacteria.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-rifamycin S involves its interaction with bacterial RNA polymerase, inhibiting the transcription process and ultimately leading to the death of the bacterial cell. The amino group enhances its binding affinity to the enzyme, making it more effective against resistant strains. The molecular targets include the beta subunit of RNA polymerase, and the pathways involved are primarily related to the inhibition of RNA synthesis.

Comparison with Similar Compounds

    Rifamycin B: Another derivative of rifamycin with similar antibiotic properties.

    Rifampicin: A widely used antibiotic in the treatment of tuberculosis.

    Rifabutin: Used in the treatment of mycobacterial infections, particularly in immunocompromised patients.

Uniqueness: 3-Amino-rifamycin S stands out due to its enhanced binding affinity and effectiveness against resistant bacterial strains. The presence of the amino group provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.

Properties

Molecular Formula

C37H46N2O12

Molecular Weight

710.8 g/mol

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1

InChI Key

SMPJCQGFZSDIHE-OOGPBZIISA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C

Origin of Product

United States

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